molecular formula C10H11NOS B2796768 2-(1,3-Benzothiazol-2-yl)propan-2-ol CAS No. 50361-91-6

2-(1,3-Benzothiazol-2-yl)propan-2-ol

Cat. No. B2796768
CAS RN: 50361-91-6
M. Wt: 193.26
InChI Key: FBKGJBUZMQAVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,3-Benzothiazol-2-yl)propan-2-ol” is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 . It is also known by its CAS Number: 50361-91-6 .


Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzothiazol-2-yl)propan-2-ol” consists of a benzothiazole ring attached to a propan-2-ol group . The InChI code for this compound is 1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “2-(1,3-Benzothiazol-2-yl)propan-2-ol” is a powder . It has a melting point of 93-95°C .

Scientific Research Applications

Chemoenzymatic Synthesis and Antifungal Activity

A study demonstrated the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, highlighting its potential antifungal properties. This research showed that CAL-B (Novozym 435) was an optimal catalyst for synthesizing benzothiazole derivatives with inhibitory activity against pathogenic fungi, suggesting its application in developing antifungal agents (Borowiecki, Fabisiak, & Ochal, 2013).

Reactivity and Synthesis of Derivatives

Further research into benzothiazole derivatives' synthesis and reactivity revealed their application in generating compounds with potential biological activities. For instance, the acylation of 1,3-benzothiazol-6-amine led to derivatives that underwent electrophilic substitution reactions, indicating the versatility of benzothiazole compounds in organic synthesis (Aleksandrov et al., 2021).

Multifunctional Ligand in Aluminum Complexes

The use of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol as a multifunctional ligand in reactions with aluminum trialkyls has been explored, producing compounds with central Al2O2 rings. These findings are significant for materials science, particularly in creating new aluminum complexes with specific properties (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).

Corrosion Inhibition Studies

Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. This research highlights the potential application of these compounds in protecting metals from corrosion, which is crucial in various industrial applications (Hu et al., 2016).

Synthesis and Potential β-blocker Activity

The chemical and chemoenzymatic routes to synthesizing 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity, have been developed. These methods offer pathways to creating optically active forms of β-aminoalcohols, indicating the role of benzothiazole derivatives in medicinal chemistry (Nunno et al., 2000).

Safety And Hazards

The safety information for “2-(1,3-Benzothiazol-2-yl)propan-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKGJBUZMQAVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.